molecular formula C8H3BrF4O B3294107 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone CAS No. 886369-87-5

1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B3294107
CAS No.: 886369-87-5
M. Wt: 271.01 g/mol
InChI Key: AUPVMUVCXXIMRH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the phenyl ring, along with a trifluoromethyl group attached to the ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone can be synthesized through several synthetic routes. One common method involves the reaction of 4-bromo-3-fluoroacetophenone with trifluoroacetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The carbonyl group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Substituted phenyl derivatives with various functional groups.

    Reduction: 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoroethanol.

    Oxidation: 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoroacetic acid.

Scientific Research Applications

1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity and as a probe in biochemical studies.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in nucleophilic substitution, reduction, or oxidation processes. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

1-(4-Bromo-3-fluoro-phenyl)-2,2,2-trifluoro-ethanone can be compared with other similar compounds, such as:

    4-Bromo-3-fluoroacetophenone: Lacks the trifluoromethyl group, resulting in different chemical reactivity and properties.

    4-Bromo-3-fluorobenzaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.

    4-Bromo-3-fluorophenylacetic acid:

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms on the phenyl ring, along with the trifluoromethyl group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF4O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPVMUVCXXIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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